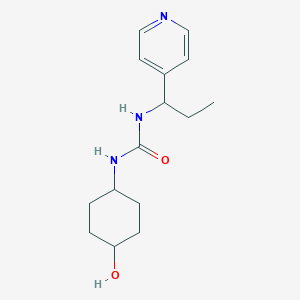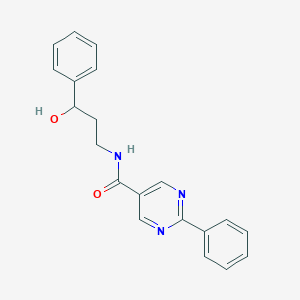![molecular formula C17H16N2O3 B6640404 N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide](/img/structure/B6640404.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide, also known as FHQ, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide works by selectively binding to specific molecules, such as metal ions or proteins, and altering their function. For example, this compound has been shown to bind to copper ions and inhibit their ability to promote oxidative stress, which is a key factor in the development of certain diseases. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, this compound can induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on healthy cells. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide in lab experiments is its selectivity for certain molecules, which allows for more precise and targeted studies. However, this compound can also be difficult to work with due to its low solubility in water and potential toxicity at high concentrations. Additionally, more research is needed to fully understand the safety and potential side effects of using this compound in various research applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules. Finally, the development of new synthesis methods for this compound may help improve its purity and ease of use in lab experiments.
Synthesemethoden
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furylboronic acid with 4-chloroquinoline-3-carboxaldehyde, followed by the addition of 2-bromo-2-methylpropionic acid and sodium hydroxide. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure allows it to selectively bind to certain molecules, making it a useful tool in biochemical and physiological studies.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(21,15-7-4-10-22-15)11-19-16(20)13-8-9-18-14-6-3-2-5-12(13)14/h2-10,21H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGKJMSRMGWADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=NC2=CC=CC=C12)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-(2-hydroxyethyl)-N-methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B6640329.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)
![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)


![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)
![1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide](/img/structure/B6640410.png)